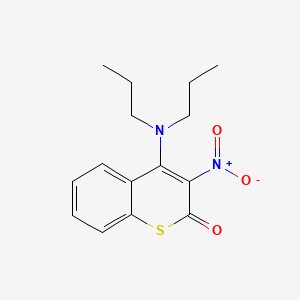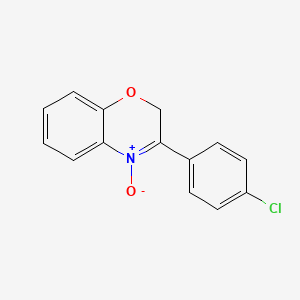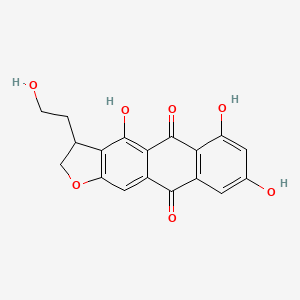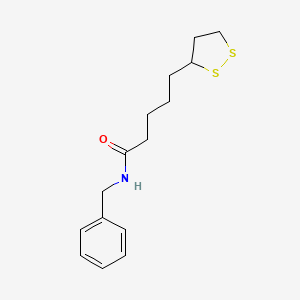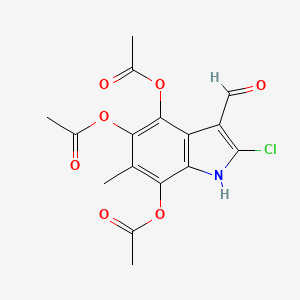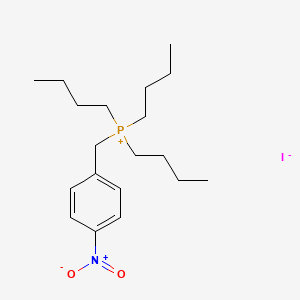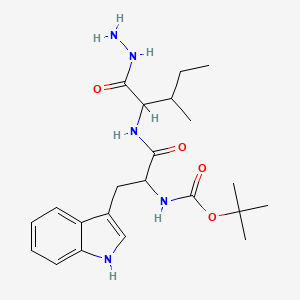
Phenanthridinium, 8-amino-6-(4-aminophenyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthridinium, 8-amino-6-(4-aminophenyl)-5-methyl- is a complex organic compound belonging to the phenanthridinium family This compound is characterized by its unique structure, which includes an amino group at the 8th position, a 4-aminophenyl group at the 6th position, and a methyl group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthridinium, 8-amino-6-(4-aminophenyl)-5-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the phenanthridinium core, followed by the introduction of the amino and methyl groups at specific positions. Common reagents used in these reactions include aniline derivatives, methylating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phenanthridinium, 8-amino-6-(4-aminophenyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Phenanthridinium, 8-amino-6-(4-aminophenyl)-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism by which Phenanthridinium, 8-amino-6-(4-aminophenyl)-5-methyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to various cellular responses. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Phenanthridinium, 8-amino-6-(4-aminophenyl)-5-ethyl-
- Phenanthridinium, 8-amino-6-(4-aminophenyl)-5-propyl-
Uniqueness
Phenanthridinium, 8-amino-6-(4-aminophenyl)-5-methyl- is unique due to the presence of the methyl group at the 5th position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules, making it distinct from its analogs.
Propiedades
Número CAS |
68613-53-6 |
|---|---|
Fórmula molecular |
C20H18N3+ |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
6-(4-aminophenyl)-5-methylphenanthridin-5-ium-8-amine |
InChI |
InChI=1S/C20H17N3/c1-23-19-5-3-2-4-17(19)16-11-10-15(22)12-18(16)20(23)13-6-8-14(21)9-7-13/h2-12,21H,22H2,1H3/p+1 |
Clave InChI |
SNNGCMNNWYVVBW-UHFFFAOYSA-O |
SMILES canónico |
C[N+]1=C(C2=C(C=CC(=C2)N)C3=CC=CC=C31)C4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


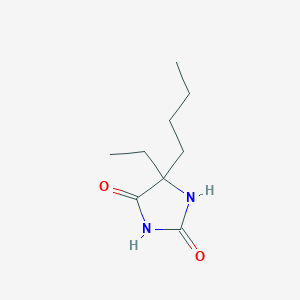
![2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455333.png)


